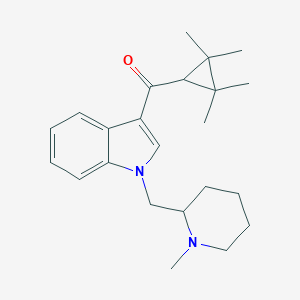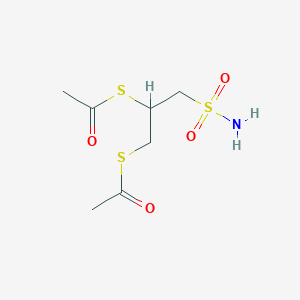![molecular formula C11H20N2O2 B144059 (S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate CAS No. 127199-45-5](/img/structure/B144059.png)
(S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate
Overview
Description
(S)-tert-Butyl 5-azaspiro[24]heptan-7-ylcarbamate is a chemical compound that belongs to the class of azaspiro compounds These compounds are characterized by a spirocyclic structure, which consists of two rings sharing a single atom The (S)-tert-Butyl 5-azaspiro[2
Preparation Methods
The preparation of (S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate involves several synthetic routes. One common method includes the use of tert-butyl carbamate as a starting material, which undergoes a series of reactions to form the desired spirocyclic structure. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the spirocyclic ring .
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include the use of continuous flow reactors and other advanced technologies to ensure efficient and cost-effective production .
Chemical Reactions Analysis
(S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
(S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals .
In biology and medicine, this compound has shown potential as a therapeutic agent due to its ability to interact with specific molecular targets. It has been studied for its potential use in treating various diseases, including cancer and neurological disorders . Additionally, it is used in the development of new diagnostic tools and imaging agents .
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, thereby modulating their activity .
The pathways involved in the compound’s mechanism of action can vary depending on the specific target. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . Alternatively, it may interact with neurotransmitter receptors in the brain, affecting neuronal signaling and potentially providing therapeutic benefits for neurological disorders .
Comparison with Similar Compounds
(S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate can be compared with other similar compounds, such as (S)-7-tert-Butoxycarbonylamino-5-azaspiro[2.4]heptane and 5-azaspiro[2.4]heptan-7-amine . These compounds share a similar spirocyclic structure but differ in their functional groups and overall chemical properties.
The uniqueness of this compound lies in its specific tert-butyl carbamate group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and distinguishes it from other azaspiro compounds .
Properties
IUPAC Name |
tert-butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-8-6-12-7-11(8)4-5-11/h8,12H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEBPOMWRHSMLI-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC12CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CNCC12CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40438560 | |
| Record name | tert-Butyl (7S)-5-azaspiro[2.4]heptan-7-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40438560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127199-45-5 | |
| Record name | Carbamic acid, N-(7S)-5-azaspiro[2.4]hept-7-yl-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127199-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (7S)-5-azaspiro[2.4]heptan-7-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40438560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


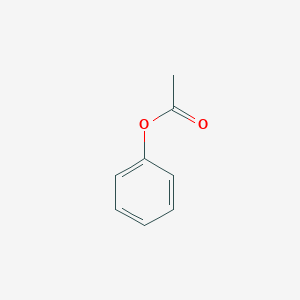

![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-ol](/img/structure/B143980.png)
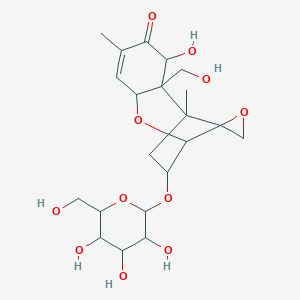
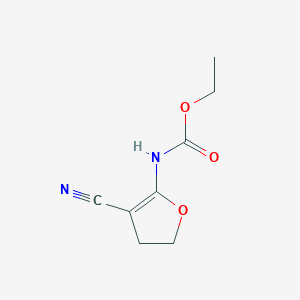




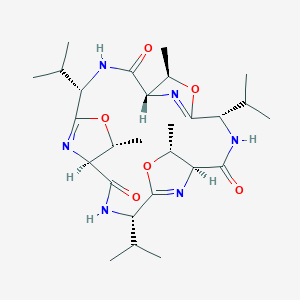
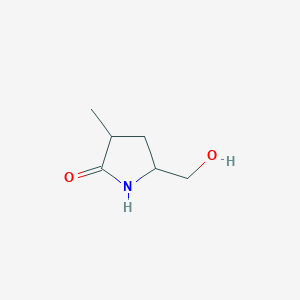
![3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B144011.png)
